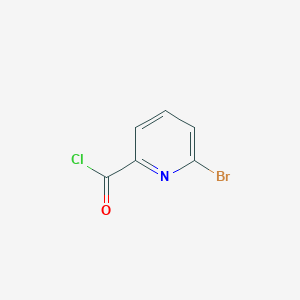

6-Bromopicolinic acid chloride

説明

Significance of Picolinic Acid Derivatives in Advanced Synthesis

Picolinic acid derivatives are a class of compounds that have garnered considerable attention in the scientific community. Their structural and electronic properties make them versatile building blocks capable of forming stable complexes with a variety of metal ions. researchgate.net This characteristic is particularly valuable in the design of metal-based drugs and imaging agents. researchgate.net

The pyridine ring, a central feature of picolinic acid, is a common motif in many biologically active molecules. rsc.org Consequently, derivatives of picolinic acid have been instrumental in the synthesis of compounds with potential therapeutic applications, including anti-cancer, anti-parasitic, and enzyme-inhibiting agents. dergipark.org.trnih.govdp.la The ability to modify the picolinic acid structure at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity and lipophilicity, which is a key aspect of modern drug discovery. nih.gov

The research into picolinic acid derivatives is highly active, with numerous studies focusing on the development of novel synthetic methods and the exploration of their potential in medicinal chemistry. nih.gov Pharmaceutical companies have developed potent enzyme inhibitors based on these scaffolds, highlighting their importance in the ongoing search for new drug candidates. nih.gov

Strategic Importance of 6-Bromopicolinoyl Chloride as a Precursor Molecule

A precursor, in a chemical context, is a compound that partakes in a reaction to produce another compound. wikipedia.org 6-Bromopicolinoyl chloride serves as a critical precursor molecule, a substance used in the initial stages of a chemical synthesis that is then incorporated into the final product. wikipedia.orgwww.gov.uk Its strategic importance lies in the reactivity of its two functional groups: the acyl chloride and the bromo-substituted pyridine ring.

The acyl chloride group is highly reactive and readily participates in reactions to form amides, esters, and other carbonyl derivatives. A common method to prepare 6-Bromopicolinoyl chloride is by treating 6-bromopicolinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net For instance, the reaction of 6-bromopicolinoyl chloride with amines is a standard method for forming amide bonds, a fundamental linkage in many pharmaceutical compounds. nih.gov

The bromine atom on the pyridine ring provides another site for chemical modification. It can be replaced by various other functional groups through nucleophilic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This dual reactivity allows for the sequential or simultaneous introduction of different molecular fragments, enabling the construction of complex and diverse molecular libraries from a single starting material.

For example, 6-bromopicolinic acid can be converted to its methyl ester, which can then undergo a palladium-catalyzed coupling reaction with phenylacetylene to yield methyl 6-phenylethynyl picolinate. dtic.mil This intermediate can be further modified, demonstrating the utility of the bromo-substituent in elaborating the picolinic acid core. The ability to perform these transformations makes 6-Bromopicolinoyl chloride a valuable tool for synthetic chemists aiming to create novel molecules with specific functions.

特性

IUPAC Name |

6-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJUDOWYGUICSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6-bromopicolinoyl Chloride

Established Synthetic Pathways from 6-Bromopicolinic Acid Precursors

The conversion of 6-Bromopicolinic Acid to its corresponding acid chloride is a fundamental transformation in organic synthesis, primarily achieved through the use of specific halogenating agents.

Transformation via Halogenating Reagents (e.g., Thionyl Chloride)

The most common and well-documented method for the synthesis of 6-Bromopicolinoyl Chloride is the reaction of 6-Bromopicolinic Acid with a halogenating agent, most notably thionyl chloride (SOCl₂). googleapis.comgoogle.com In this process, the carboxylic acid is converted into the more reactive acid chloride.

The reaction is typically carried out by treating a solution of 6-Bromopicolinic acid in a dry, inert solvent like toluene with thionyl chloride. googleapis.comgoogle.com The mixture is then heated to reflux for a period of time, often around two hours, to ensure the completion of the reaction. googleapis.comgoogle.com The crude 6-Bromopicolinoyl Chloride obtained after removing the solvent and excess thionyl chloride is often used directly in subsequent reactions without further purification. google.com

A typical reaction is as follows:

A solution of 6-bromopicolinic acid is prepared in a suitable solvent.

Thionyl chloride is added to the solution.

The mixture is heated to facilitate the reaction.

The resulting 6-bromopicolinoyl chloride is isolated.

It is crucial to use the freshly prepared acid chloride promptly to prevent hydrolysis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 6-Bromopicolinoyl Chloride. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, using an excess of thionyl chloride can help drive the reaction to completion.

Systematic approaches, such as Design of Experiments (DoE), can be employed to identify the most critical factors and their interactions, leading to a more accurate statistical model for process optimization and improved product output. whiterose.ac.uk While intuition-based optimization is common in academia, model-based and high-throughput techniques have been shown to be more efficient in achieving optimal reaction conditions. whiterose.ac.uk

Table 1: Reaction Parameters for the Synthesis of 6-Bromopicolinoyl Chloride

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | Effective and common chlorinating agent for carboxylic acids. |

| Solvent | Toluene | Inert solvent that allows for reflux temperatures. |

| Temperature | Reflux | Increases reaction rate to ensure complete conversion. |

| Stoichiometry | Excess Thionyl Chloride | Drives the equilibrium towards the product side. |

Novel Approaches to 6-Bromopicolinoyl Chloride Synthesis

While the thionyl chloride method is well-established, research continues to explore alternative and improved synthetic strategies for 6-Bromopicolinoyl Chloride.

Exploration of Alternative Activating Agents

Recent studies have investigated the use of other activating agents for the formation of amide bonds, which is a common subsequent step for 6-Bromopicolinoyl Chloride. For example, 2,4-dimethoxy-6-chlorotriazine (CDMT) has been used as a coupling reagent in the synthesis of related compounds, suggesting its potential as an alternative activating agent for 6-Bromopicolinic Acid. acs.org The exploration of such reagents can offer milder reaction conditions and broader functional group tolerance compared to traditional methods.

Development of Greener Synthetic Routes

The development of environmentally friendly, or "green," synthetic routes is a growing area of focus in chemical synthesis. This includes the use of less hazardous reagents and solvents, as well as developing more atom-economical reactions. While specific green routes for 6-Bromopicolinoyl Chloride are not extensively detailed in the provided context, the principles of green chemistry encourage the exploration of catalytic methods and the use of renewable resources to minimize environmental impact.

Reactivity and Mechanistic Investigations of 6-bromopicolinoyl Chloride

Acylation Reactions via the Acid Chloride Moiety

The acyl chloride functional group is the most reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution. libretexts.org The carbon atom of the carbonyl group is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent chlorine atom and the 6-bromopyridinyl group. This high reactivity allows for efficient reactions with a wide array of nucleophiles, even weak ones, under mild conditions. libretexts.orglibretexts.org

6-Bromopicolinoyl chloride reacts readily with primary and secondary amines, as well as ammonia, to form the corresponding amides. libretexts.org These reactions are typically rapid and exothermic. The reaction proceeds via a nucleophilic addition-elimination mechanism where the nitrogen atom of the amine attacks the carbonyl carbon. savemyexams.comchemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product. libretexts.org To neutralize the hydrogen chloride byproduct that is formed, the reaction is often carried out with an excess of the reacting amine or in the presence of a non-nucleophilic base like triethylamine or pyridine. mnstate.edu

| Amine Reactant | Base | Typical Solvent | Product |

| Ammonia | Excess Ammonia | Water / Dichloromethane | 6-Bromopicolinamide |

| Primary Amine (R-NH₂) | Triethylamine / Pyridine | Dichloromethane (DCM) | N-Alkyl-6-bromopicolinamide |

| Secondary Amine (R₂-NH) | Triethylamine / Pyyridine | Dichloromethane (DCM) | N,N-Dialkyl-6-bromopicolinamide |

| Phenylamine (Aniline) | Excess Phenylamine | Dichloromethane (DCM) | N-Phenyl-6-bromopicolinamide shout.education |

This table represents generalized reaction conditions for amide formation.

The esterification of 6-bromopicolinoyl chloride with alcohols or phenols also follows a nucleophilic addition-elimination pathway to produce the corresponding esters. chemguide.co.uk Alcohols are weaker nucleophiles than amines, but the high reactivity of the acyl chloride ensures the reaction proceeds efficiently, often at room temperature. chemguide.co.ukbyjus.com The reaction is instantaneous and exothermic, releasing fumes of hydrogen chloride. chemguide.co.uk Similar to amide synthesis, a tertiary amine or pyridine is frequently added to act as a scavenger for the HCl produced. chemguide.co.uk

| Alcohol Reactant | Base | Typical Solvent | Product |

| Primary Alcohol (R-OH) | Pyridine | Dichloromethane (DCM) | Alkyl 6-bromopicolinate |

| Secondary Alcohol (R₂-CHOH) | Pyridine | Dichloromethane (DCM) | sec-Alkyl 6-bromopicolinate |

| Phenol (Ar-OH) | Pyridine / Heat | Dichloromethane (DCM) | Aryl 6-bromopicolinate savemyexams.com |

| Ethanol | None (or Pyridine) | None / Dichloromethane (DCM) | Ethyl 6-bromopicolinate chemguide.co.uk |

This table represents generalized reaction conditions for ester formation.

The mechanism for the acylation reactions of 6-bromopicolinoyl chloride is a two-step process known as nucleophilic addition-elimination. libretexts.orglibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (such as an amine or alcohol) on the electrophilic carbonyl carbon. libretexts.orgquora.com This breaks the carbonyl π-bond and forms a short-lived tetrahedral intermediate where the carbon is sp³ hybridized. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled. quora.commasterorganicchemistry.com This step regenerates the sp² hybridized carbonyl carbon. libretexts.org

Esterification Processes with Alcohols

Reactions Involving the Bromine Substituent on the Pyridine Ring

The bromine atom attached to the pyridine ring of 6-bromopicolinoyl chloride is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. uoanbar.edu.iq

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds by replacing the bromine atom with various organic fragments.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 6-bromopyridine moiety with an organoboron compound, such as a boronic acid or a boronic ester. fishersci.co.uklibretexts.org The reaction typically requires a Pd(0) catalyst, a base (like sodium carbonate or potassium phosphate), and is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uktcichemicals.com The reactivity order for halides is generally I > Br > Cl. fishersci.co.uk

Catalytic Cycle: The mechanism involves three key steps: (1) Oxidative addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Stille Coupling: The Stille reaction couples the 6-bromopyridine substrate with an organotin compound (stannane) in the presence of a palladium catalyst. organic-chemistry.orgsynarchive.com A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a drawback. organic-chemistry.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

Kumada Coupling: This was one of the first cross-coupling reactions developed and utilizes a Grignard reagent (organomagnesium halide) as the coupling partner, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. nrochemistry.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product. nrochemistry.com

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Mild conditions, low toxicity, broad functional group tolerance. fishersci.co.uktcichemicals.com |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ / LiCl | Tolerates many functional groups, but tin reagents are toxic. organic-chemistry.orgnrochemistry.com |

| Kumada | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂ or Pd Catalyst | Highly reactive organometallic reagent, less tolerant of acidic functional groups. wikipedia.orgnrochemistry.com |

This table provides a generalized comparison of common cross-coupling reactions applicable to the C-Br bond.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen. uoanbar.edu.iqyoutube.com The bromine at the 6-position of 6-bromopicolinoyl chloride is therefore activated towards displacement by strong nucleophiles.

These reactions typically require more forcing conditions (e.g., heat, strong base) than the acylation reactions at the carbonyl center. sci-hub.se Common nucleophiles used in SNAr reactions on halopyridines include alkoxides, thiolates, and amines. sci-hub.se The mechanism proceeds via an initial attack of the nucleophile on the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing nitrogen atom. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. youtube.com

Radical Reactions and Photochemical Pathways of Related Pyridine Halides

The study of halogenated pyridine derivatives, particularly in the context of their behavior under photochemical conditions, reveals complex reaction pathways involving radical intermediates and excited states. The principles governing these reactions are foundational to understanding the potential reactivity of 6-bromopicolinoyl chloride.

Generation and Reactivity of 6-Bromo-2-carboxypyridinyl Radical Species

The 6-bromo-2-carboxypyridinyl radical is a key transient species in the photochemical reactions of its parent acid. Research using laser flash photolysis and steady-state irradiation on related compounds, such as 6-bromopicolinic acid, provides significant insight into its formation and characteristics. The photolysis of 6-bromopicolinic acid can be significantly enhanced by the presence of chloride ions (Cl⁻). psu.edu In this process, a charge transfer complex is proposed to form between the triplet excited state of the picolinic acid and Cl⁻, which then yields a chlorine atom and the 6-bromo-2-carboxypyridinyl radical following an electron transfer event. psu.edu

This specific radical has been characterized by its transient absorption spectrum, which shows a maximum absorption (λmax) at 318 nm with a shoulder at 370 nm. psu.edu The molar extinction coefficient (ε) at 318 nm has been determined to be 8100 mol⁻¹ dm³ cm⁻¹. psu.edu

The generation of pyridyl radicals from halopyridines is a common strategy in synthetic chemistry. nih.gov However, the study of these radicals is often complicated. nih.gov Accurate measurement of the reduction potentials of halogenated pyridines can be challenging because the resulting radical anions are known to fragment rapidly. nih.gov Furthermore, the pyridyl radicals themselves are readily reduced to the corresponding anions. nih.gov Despite these challenges, photocatalytic methods have proven effective. For instance, in some systems, the catalyst-free reaction can be initiated by the reduction of the halopyridine by the excited state of a Hantzsch ester. nih.gov

Table 1: Spectroscopic Properties of the 6-Bromo-2-carboxypyridinyl Radical

| Property | Value | Conditions | Source |

|---|---|---|---|

| λmax | 318 nm (shoulder at 370 nm) | Generated from 6-bromopicolinic acid photolysis with Cl⁻ | psu.edu |

| ε (at 318 nm) | 8100 mol⁻¹ dm³ cm⁻¹ | Generated from 6-bromopicolinic acid photolysis with Cl⁻ | psu.edu |

Electron Transfer Processes and Excited State Reactivity in Pyridine Systems

The photochemistry of pyridine derivatives is dictated by the behavior of their electronically excited states. numberanalytics.com Upon absorbing light, molecules are promoted to excited states that can undergo unique chemical transformations not seen in their ground state. numberanalytics.comacs.org For brominated nitrogen heterocycles, excitation can significantly alter their chemical properties. Studies on various bromopyridines and bromoquinolines have shown that their basicity increases by 2 to 10 orders of magnitude in the lowest excited singlet state compared to the ground state. researchgate.net This enhancement is attributed to increased electron-donor conjugative interactions between the bromine atom's pπ orbitals and the ring's π orbitals in the excited state. researchgate.net

Electron transfer is a fundamental process in the excited-state reactivity of these systems. acs.orgaip.org Halides are known to quench excited states through the formation of charge transfer complexes. psu.edu Laser flash photolysis studies on 6-chloro and 6-bromopicolinic acids have determined the rate constants for the quenching of their triplet excited states by halide ions. psu.edu The quenching rate constant for the reaction between the triplet zwitterion of 6-chloropicolinic acid and Br⁻ was found to be 8 x 10⁸ mol⁻¹ dm³ s⁻¹. psu.edu

These electron transfer events are central to photocatalytic cycles. acs.orgnih.gov In many photoredox reactions, an excited photocatalyst interacts with a substrate, leading to the transfer of an electron and the generation of reactive radical ions. acs.org The specific reactivity is influenced by the nature of the ligands and the oxidation state of the metal in catalyst systems. nih.gov For instance, in nickel-catalyzed reactions with polypyridine ligands, Ni(II) halide complexes readily engage in electron transfer, while Ni(II) pseudohalide complexes are more resistant. nih.gov Similarly, single electron transfer (SET) from a suitable donor can generate aryl radicals from aryl halides, which then participate in further reactions like borylation. researchgate.net

Table 2: Quenching Rate Constants of Picolinic Acid Triplets by Halides

| Triplet Species | Quenching Ion | pH | Quenching Rate Constant (k_q) (mol⁻¹ dm³ s⁻¹) | Source |

|---|---|---|---|---|

| Zwitterion of 6-chloropicolinic acid | Br⁻ | 0.9 | 8 x 10⁸ | psu.edu |

| Anion of 6-chloropicolinic acid | Br⁻ | 5.4 | 3.4 x 10⁵ | psu.edu |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The pyridine moiety is a common scaffold in many pharmaceutically active compounds. 6-Bromopicolinic acid chloride serves as a readily available starting material for the construction of these complex therapeutic agents.

Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and young children. googleapis.com The development of effective antiviral treatments is a major focus of pharmaceutical research. nih.gov this compound has been identified as a key building block in the synthesis of potent RSV inhibitors.

In one synthetic approach, 6-bromopicolinoyl chloride is reacted with a complex amine intermediate in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM). googleapis.com This reaction forms a crucial amide bond, linking the 6-bromopyridine unit to the rest of the inhibitor molecule. The bromine atom can then be further modified through cross-coupling reactions to introduce additional structural diversity, enhancing the compound's antiviral activity. googleapis.com

Table 1: Example of Reagents in RSV Inhibitor Synthesis

| Reagent | Role | Reference |

|---|---|---|

| 6-Bromopicolinoyl chloride | Key building block | googleapis.com |

| Amine Intermediate | Core structure of the inhibitor | googleapis.com |

| Diisopropylethylamine (DIEA) | Base to neutralize HCl byproduct | googleapis.com |

The utility of 6-bromopicolinic acid and its derivatives extends beyond RSV inhibitors. It serves as a precursor for a wide array of bioactive molecules, including those with potential applications as kinase inhibitors and anti-infective agents. acs.org For instance, the related compound 6-bromopicolinic acid can be converted to its acyl chloride and subsequently reacted with various amines to create a library of amides for biological screening. This approach is valuable in the early stages of drug discovery for identifying new therapeutic leads. semanticscholar.org

Furthermore, derivatives of 6-bromopicolinic acid have been utilized in the synthesis of compounds targeting other viruses, such as Hepatitis C Virus (HCV), and in the development of modulators for toll-like receptors (TLRs), which play a key role in the innate immune system. oapi.intgoogle.com

Synthesis of Respiratory Syncytial Virus (RSV) Inhibitors

Utility in Agrochemical Development

The pyridine ring is a well-established toxophore in many successful pesticides and herbicides. The functional group versatility of this compound makes it a valuable intermediate in the synthesis of new agrochemicals. By reacting the acyl chloride with different nucleophiles, chemists can introduce a variety of functional groups. The bromine atom provides a handle for further chemical transformations, such as Suzuki or Sonogashira coupling reactions, allowing for the creation of a diverse range of molecular structures for screening as potential pesticides or herbicides. lookchem.com The introduction of a halogen, such as bromine, can influence the compound's lipophilicity and metabolic stability, which are critical parameters for effective agrochemicals.

Precursor for Ligand Synthesis in Coordination Chemistry

The pyridine nitrogen and the carboxylate group of picolinic acid derivatives are excellent coordinating agents for metal ions. This property is exploited in the design of ligands for various applications in coordination chemistry, from catalysis to materials science.

6-Bromopicolinic acid serves as a starting point for the synthesis of more complex polydentate ligands. unipr.it For example, it can be esterified and then used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link multiple pyridine units together through acetylenic bridges. unipr.it This methodology allows for the construction of intricate, multi-dentate ligand architectures that can bind to metal ions in a highly specific manner. The resulting ligands can form well-defined macrocyclic or helical structures upon metal coordination. unipr.it

The deprotonated form of 6-bromopicolinic acid, 6-bromopicolinate, acts as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. researchgate.netresearchgate.net A variety of transition metal complexes with 6-bromopicolinate have been synthesized and characterized. wikipedia.org

For example, complexes with cobalt(II) and nickel(II) have been prepared and their structures determined by X-ray crystallography. researchgate.netresearchgate.net These studies have revealed that the metal ions are typically in an octahedral coordination environment, with the remaining coordination sites occupied by water molecules or other ligands. researchgate.netresearchgate.net The bromine atom on the pyridine ring can influence the electronic properties and the crystal packing of these metal complexes. nih.gov The study of these complexes contributes to a fundamental understanding of coordination chemistry and can lead to the development of new catalysts, magnetic materials, and luminescent probes. cardiff.ac.uk

Table 2: Investigated Metal Complexes with 6-Bromopicolinate

| Metal Ion | Coordination Geometry | Reference |

|---|---|---|

| Cobalt(II) | Octahedral | researchgate.netresearchgate.net |

| Nickel(II) | Octahedral | researchgate.netresearchgate.net |

| Manganese(II) | Octahedral | researchgate.net |

Contributions to Material Science and Polymer Chemistry

Synthesis of Functional Monomers and Polymers

This compound serves as a key building block in the synthesis of functional monomers designed for the creation of advanced polymers with tailored properties. The presence of both a reactive acid chloride group and a bromine atom on the pyridine ring allows for sequential and site-specific modifications, paving the way for complex macromolecular architectures.

A notable application is in the development of thermally reactive monomers. For instance, derivatives of 6-bromopicolinic acid are utilized in synthesizing phenylethynyl-terminated bis(amide) monomers. dtic.mil The general synthetic strategy involves the conversion of 6-bromopicolinic acid into a more reactive species, such as its acid chloride, to facilitate amide bond formation with various diamines. In one pathway, 6-bromopicolinic acid is first converted to its methyl ester, which then undergoes a palladium-catalyzed Sonogashira coupling with phenylacetylene to yield methyl 6-phenylethynyl picolinate. dtic.mil This intermediate is subsequently hydrolyzed to 6-phenylethynyl picolinic acid (PEPCA). dtic.mil

This functionalized acid, PEPCA, can then be coupled with different aromatic diamines, such as 1,3-phenylenediamine, 4,4'-oxydianiline, or 4,4'-(hexafluoroisopropylidene)dianiline, to produce thermally reactive bis(amide) monomers. dtic.mil The coupling reaction is often mediated by agents like dicyclohexylcarbodiimide (DCC). dtic.mil These monomers, featuring terminal phenylethynyl groups, are designed for thermal curing, where the polymerization occurs through the reaction of these groups at elevated temperatures. The resulting polymers exhibit excellent thermal stability. dtic.mil The electron-withdrawing nature of the pyridine moiety in the monomer backbone can lower the reaction temperatures required for the polymerization of the phenylethynyl groups. dtic.mil

The versatility of 6-bromopicolinoyl chloride extends to its use in attaching the 6-bromopyridin-2-ylcarbonyl group to various scaffolds, which can be part of a polymer backbone or a monomer unit. For example, it can be reacted with polyamines to create functional water-soluble polymers. google.com The bromine atom on the pyridine ring remains available for further functionalization, such as through Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide array of aryl or alkyl groups. This dual functionality enables the creation of complex, multi-functional polymers and materials.

Research Findings on Bis(amide) Monomer Synthesis from a 6-Bromopicolinic Acid Derivative

Below is a summary of data from the synthesis of various phenylethynyl-terminated bis(amide) derivatives prepared from 6-phenylethynyl picolinic acid (PEPCA), a direct descendant of 6-bromopicolinic acid chemistry. dtic.mil

| Monomer Derivative | Diamine Reactant | Yield (%) | Melting Point (°C) |

| 11a | 1,3-phenylenediamine | - | 195-197 |

| 11b | 4,4'-oxydianiline | 77 | 182-185 |

| 11c | 4,4'-(hexafluoroisopropylidene)dianiline | 78 | 189-191 |

| Data sourced from a study on thermally reactive phenylethynyl-terminated monomers. dtic.mil |

Computational and Theoretical Investigations of 6-bromopicolinoyl Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of 6-bromopicolinoyl chloride. mdpi.com These methods map the electron density to determine the molecule's energy, structure, and electronic properties. ornl.gov

Key aspects of the electronic structure that can be elucidated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO, in contrast, is often located on the pyridine ring and the bromine atom, suggesting these sites are prone to electrophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Surface: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, such as the nitrogen atom in the pyridine ring and the carbonyl oxygen, which are likely sites for electrophilic interaction. Regions of positive potential (blue) highlight electron-deficient areas, most notably the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Table 1: Hypothetical Electronic Properties of 6-Bromopicolinoyl Chloride from DFT Calculations

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.75 e | Confirms the high electrophilicity of the carbonyl carbon. |

| Mulliken Charge on Bromine | -0.15 e | Shows the electron-withdrawing nature of the halogen. |

Note: The values in this table are illustrative and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for tracing the energetic pathways of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows for the elucidation of reaction mechanisms at a molecular level, which can be challenging to observe experimentally. mdpi.com

Acylation is the characteristic reaction of 6-bromopicolinoyl chloride. Computational methods can precisely model the mechanism of nucleophilic acyl substitution. The process typically involves the formation of a tetrahedral intermediate following the nucleophilic attack on the carbonyl carbon.

Transition state theory is used to locate the highest energy point along the reaction coordinate, the transition state (TS). For the acylation of an amine, for instance, the TS would feature a partially formed bond between the nucleophilic nitrogen and the carbonyl carbon, and a partially broken C=O pi bond. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction rate. Such analyses have been applied to understand acylation reactions under various conditions, such as Friedel-Crafts acylations catalyzed by Lewis acids. researchgate.netnih.gov

Table 2: Hypothetical Activation Energies for Acylation Reactions of 6-Bromopicolinoyl Chloride

| Nucleophile | Solvent | Hypothetical Activation Energy (kcal/mol) | Predicted Relative Rate |

| Ammonia (NH₃) | THF | 12.5 | Fast |

| Methanol (CH₃OH) | THF | 15.8 | Moderate |

| Water (H₂O) | THF | 17.2 | Slower |

Note: These values are illustrative, demonstrating how computational analysis can rank the reactivity of different nucleophiles.

The bromine atom on the pyridine ring makes 6-bromopicolinoyl chloride a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.gov Computational modeling can predict the feasibility and potential selectivity of these reactions. Oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step in these catalytic cycles. semanticscholar.org

Quantitative structure-reactivity models can be developed by linking calculated molecular descriptors (such as steric parameters, bond dissociation energies, and electrostatic potentials) to experimentally determined reaction rates. chemrxiv.org For 6-bromopicolinoyl chloride, DFT calculations can determine the activation barrier for the oxidative addition of the C-Br bond to a Pd(0) catalyst, providing a quantitative prediction of its reactivity compared to other aryl halides. semanticscholar.org This allows for the in silico screening of reaction conditions and catalysts to optimize synthetic outcomes. nih.gov

Table 3: Predicted Relative Reactivity of 6-Bromopicolinoyl Chloride in Cross-Coupling

| Reaction Type | Catalyst System | Predicted Outcome | Key Computational Insight |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Favorable | Low activation barrier for C-Br oxidative addition. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Buchwald Ligand | Favorable | Steric and electronic properties of the substrate are suitable for the catalytic cycle. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Favorable | The model predicts successful coupling with terminal alkynes. |

Transition State Analysis in Acylation Reactions

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, rotation around the single bond connecting the ring to the carbonyl chloride group allows for conformational flexibility. Conformational analysis aims to identify the most stable arrangement of these groups. Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational landscape of a molecule over time. nih.govrsc.org

Table 4: Potential Low-Energy Conformers of 6-Bromopicolinoyl Chloride

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Description |

| A (syn-periplanar) | ~0° | 0.0 (Global Minimum) | The carbonyl oxygen is oriented towards the nitrogen atom, potentially stabilized by electrostatic interactions. |

| B (anti-periplanar) | ~180° | ~1.5 | The carbonyl oxygen is oriented away from the nitrogen atom. |

| C (orthogonal) | ~90° | > 5.0 (Transition State) | Represents the energy barrier for rotation between conformers A and B. |

Theoretical Prediction of Spectroscopic Signatures and Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the acyl chloride group (expected at a high wavenumber, >1750 cm⁻¹), C-Br stretching, and various pyridine ring vibrations. This theoretical spectrum serves as a valuable tool for interpreting experimental IR data.

This comparison between theoretical and experimental spectra is a cornerstone of modern structural elucidation, providing a high degree of confidence in the assigned structure.

Table 5: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

| Data Type | Predicted Value (Calculated) | Typical Experimental Value |

| ¹³C NMR (C=O Carbon) | ~168 ppm | 165-170 ppm |

| ¹H NMR (Proton ortho to N) | ~8.6 ppm | 8.5-8.7 ppm |

| IR Frequency (C=O Stretch) | 1785 cm⁻¹ | 1780-1800 cm⁻¹ |

| IR Frequency (C-Br Stretch) | 640 cm⁻¹ | 630-650 cm⁻¹ |

Future Research Directions and Emerging Applications

Development of Catalytic Reactions Involving 6-Bromopicolinoyl Chloride

The future exploitation of 6-bromopicolinoyl chloride in catalysis is trending towards the design of sophisticated and highly efficient catalytic systems. While its primary role has been as a substrate in palladium-catalyzed cross-coupling reactions to form amides, research is expanding into using its derivatives as integral components of catalysts. nih.gov

Future research avenues include:

Synthesis of Novel Ligands: The picolinamide framework, readily accessible from 6-bromopicolinoyl chloride, is of significant interest for applications in coordination chemistry and catalysis. researchgate.net There is potential to develop new classes of bidentate and tridentate ligands by reacting the acyl chloride with various N-alkylanilines and other nucleophiles. researchgate.net Subsequent modification at the bromine position could introduce additional coordinating sites or functionalities, leading to novel pincer-type ligands or N-heterocyclic carbene (NHC) precursors.

Metal Complex Catalysis: Derivatives of 6-bromopicolinoyl chloride can serve as ligands for a variety of transition metals. Research into the synthesis of new heteroleptic copper (II) complexes and other metallic compounds using picolinoyl-derived ligands is an active area. vnu.edu.vn The resulting metal complexes could be screened for catalytic activity in a wide range of organic transformations, moving beyond traditional palladium catalysis to include metals like cobalt, nickel, and copper, which are gaining traction for developing more sustainable catalytic processes. nih.gov

Exploration of Reaction Scope: There is an opportunity to explore the utility of highly reactive and air-stable Pd(II)-NHC chloro-dimer precatalysts in reactions involving 6-bromopicolinoyl chloride derivatives. nih.gov These advanced catalytic systems could enable more challenging or previously inaccessible cross-coupling reactions, broadening the synthetic utility of the compound.

| Research Direction | Potential Catalyst Type | Target Reactions |

| Novel Ligand Synthesis | Pincer Ligands, NHC Precursors | Cross-Coupling, Asymmetric Catalysis |

| New Metal Complexes | Copper, Cobalt, Nickel Complexes | Oxidation, Reduction, C-H Activation |

| Advanced Precatalysts | Pd(II)-NHC Chloro-Dimers | Amide Cross-Coupling, Late-Stage Functionalization |

Expanding the Scope of Derivatization Reactions

Derivatization transforms a chemical compound into a product of similar structure, called a derivative. westlake.edu.cn 6-Bromopicolinoyl chloride is an exemplary starting material for creating diverse molecular structures due to its two distinct reactive sites. Future research will focus on moving beyond simple amide formation to construct more complex and functional molecules.

Key areas for expansion include:

Diverse Nucleophile Reactions: While reactions with amines are common, the systematic exploration of reactions with other nucleophiles such as thiols, hydrazides, and various alcohols remains a promising field. vnu.edu.vn This would generate a wider array of esters, thioesters, and hydrazones, each with unique chemical properties and potential applications.

Sequential Functionalization: A significant area of research involves the sequential derivatization of both the acyl chloride and the bromo- group. For instance, after forming a stable amide, the bromine atom can be replaced through substitution reactions or used as a handle in coupling reactions like the Suzuki-Miyaura coupling to add aryl or alkyl groups. This strategy allows for the construction of highly complex, three-dimensional molecules from a relatively simple starting material.

Synthesis of Bioactive Scaffolds: The pyridine ring is a core component of many biologically active compounds. researchgate.net Derivatives of 6-bromopicolinoyl chloride can be used to synthesize novel heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which have shown antibacterial activity. googleapis.com Future work will likely involve using the compound as a scaffold to build libraries of novel derivatives for screening against various biological targets.

| Derivatization Strategy | Reagent/Reaction Type | Potential Product Class |

| Nucleophilic Acyl Substitution | Thiols, Hydrazides, Alcohols | Thioesters, Hydrazones, Esters |

| Sequential Functionalization | Amine Acylation then Suzuki Coupling | N,6-Disubstituted Picolinamides |

| Heterocycle Synthesis | Condensation/Cyclization Reactions | Fused N-heterocycles |

Investigation of Green Chemistry Principles in its Synthesis and Use

Modern chemical synthesis places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis and use of 6-bromopicolinoyl chloride is a critical area for future research, aiming to reduce environmental impact and improve safety. essentialchemicalindustry.orgsigmaaldrich.com

Future research will likely focus on:

Greener Synthesis Routes: The conventional synthesis of 6-bromopicolinoyl chloride involves reagents like thionyl chloride or oxalyl chloride, which are hazardous and generate significant waste. prepchem.com A key research goal is to develop catalytic methods for this conversion or to find safer, more atom-economical chlorinating agents. One study noted that using thionyl chloride can lead to undesired side-products like 4-chloropicolinamides, highlighting poor selectivity that greener methods could resolve. researchgate.net

Sustainable Reaction Conditions: The use of safer, renewable, and biodegradable solvents is a core principle of green chemistry. orientjchem.org Research into replacing solvents like dichloromethane with greener alternatives, such as bio-based solvents, ionic liquids, or even water-alcohol mixtures, for reactions involving 6-bromopicolinoyl chloride is a promising direction. orientjchem.org Furthermore, adopting energy-efficient synthesis methods like microwave-assisted or mechanochemical reactions could reduce energy consumption and reaction times. nih.gov

Reducing Derivatization: A fundamental principle of green chemistry is to minimize or avoid unnecessary derivatization steps, as they require additional reagents and generate waste. sigmaaldrich.comacs.org The development of enzymatic or chemo-selective catalytic methods that allow for direct functionalization of 6-bromopicolinic acid without first converting it to the highly reactive acid chloride would be a significant green advancement. Enzymes, due to their high specificity, can often react at one site of a molecule while leaving others untouched, potentially eliminating the need for protection/deprotection steps. acs.org

| Green Chemistry Principle | Current Method | Future Research Direction |

| Less Hazardous Synthesis | Use of Thionyl/Oxalyl Chloride prepchem.com | Catalytic conversion, alternative chlorinating agents |

| Safer Solvents & Auxiliaries | Dichloromethane, Toluene prepchem.com | Bio-solvents, alcohol-water mixtures, solvent-free conditions orientjchem.org |

| Design for Energy Efficiency | Reflux/Heating prepchem.com | Microwave-assisted synthesis, mechanochemistry nih.gov |

| Reduce Derivatives | Two-step synthesis via acid chloride acs.org | Direct catalytic or enzymatic functionalization of the carboxylic acid |

Advanced Materials and Nanotechnology Applications

The unique electronic and structural properties of the pyridine ring make its derivatives, including those from 6-bromopicolinoyl chloride, highly valuable for the development of advanced materials and nanotechnology. researchgate.net

Emerging applications and research directions include:

Fluorescent Materials and Sensors: Derivatives of picolinoyl chloride have been successfully used to synthesize novel fluorescent materials. researchgate.net A benzothiazole-substituted picolinoyl chloride derivative was shown to have fluorescent activity, suggesting potential applications in sensors. researchgate.net Building on this, 6-bromopicolinoyl chloride can be used to create new classes of sensors, for instance, for detecting chloride ions or other analytes, similar to how quinoline-based fluorescent indicators are synthesized. westlake.edu.cnnih.govnih.gov

Functional Polymers: The bifunctionality of 6-bromopicolinoyl chloride makes it an ideal monomer or functionalizing agent for polymer synthesis. It can be incorporated into polymer backbones or grafted onto existing polymers to impart specific properties such as thermal stability, conductivity, or metal-ion chelation capabilities.

Nanoparticle Functionalization: There is growing interest in using organic ligands to functionalize inorganic nanoparticles to create hybrid materials with synergistic properties. Nicotinic acid derivatives have been used to functionalize mesoporous silica nanoparticles, which were then loaded with silver chloride nanoparticles for antibacterial applications. nih.gov 6-Bromopicolinoyl chloride can serve as a versatile linker to attach to the surface of nanoparticles (e.g., silica, silver, gold) via the acyl chloride group. researchgate.net The exposed bromo- group can then be used for further "click" chemistry or cross-coupling reactions, allowing for the precise engineering of nanoparticle surfaces for applications in targeted drug delivery, catalysis, and diagnostics.

| Application Area | Specific Research Focus | Potential End-Use |

| Advanced Materials | Synthesis of novel fluorescent derivatives researchgate.net | Chemical sensors, optical devices |

| Polymer Science | Incorporation into polymer backbones | Electroactive polymers, specialty plastics |

| Nanotechnology | Ligand for nanoparticle surface functionalization nih.govresearchgate.net | Hybrid catalysts, drug delivery systems, bioimaging agents |

Q & A

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structure determination of 6-bromopicolinic acid derivatives?

- Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, apply restraints (DFIX/SADI) to bond lengths/angles. High-resolution synchrotron data (λ < 1 Å) improves electron density maps, critical for resolving bromine positions in low-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。